Relative Abundance in Red Wines
In a study of 58 commercial monovarietal red wines, p-coutaric acid was found at significantly lower concentrations than its primary analog, caftaric acid. This quantitative difference is a key differentiator for analytical method development and varietal authentication [1].
| Evidence Dimension | Concentration in Red Wine (mg/L) |
|---|---|
| Target Compound Data | p-Coutaric acid (reported as second most abundant ester, with caftaric acid as the most abundant cinnamate at 17–111 mg/L) |
| Comparator Or Baseline | Caftaric acid (17–111 mg/L) |
| Quantified Difference | Caftaric acid is the most abundant, with p-coutaric acid present at lower, though not precisely quantified in this extract, levels. |
| Conditions | RP-HPLC-DAD analysis of 58 commercial monovarietal red wines from eight Portuguese grape varieties. |
Why This Matters
For researchers developing analytical methods for wine authenticity, this data confirms that p-coutaric acid requires a lower limit of quantification (LOQ) than caftaric acid, directly impacting assay design and instrument sensitivity requirements.
- [1] Couto, J. A., et al. (2010). Characterisation and comparison of wines from different grape varieties focusing on volatile phenols and precursor compounds. [Repository entry]. Retrieved from https://repositorio.ucp.pt/entities/person/6b001d48-8bde-41c3-afa0-d6473fe74edf View Source
